Cas no 120042-11-7 (N-Boc-L-homoserine Methyl Ester)

N-Boc-L-homoserine Methyl Ester 化学的及び物理的性質
名前と識別子
-
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
- N-Boc-L-Homoserine Methyl Ester
- BOC-HSE-OME
- L-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- N-[(1,1-dimethylethoxy)carbonyl]-L-Homoserine methyl ester
- Boc-L-homoserine methyl ester
- N-tert-Butoxycarbonyl-L-homoserine Methyl Ester
- (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Este
- (S)-(tert-butoxycarbonylamino)-4-hydroxybutyric acid methyl ester
- AKOS016006755
- N-Boc homoserine methyl ester
- FS-6155
- CS-0088997
- (S)-2-tert-butoxycarbonylamino-4-hydroxy-butyric acid methyl ester
- IWNVPOPPBRMFNG-ZETCQYMHSA-N
- L-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutyric Acid Methyl Este;N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Methyl Ester
- METHYL (TERT-BUTOXYCARBONYL)HOMOSERINATE
- SCHEMBL1837430
- F15045
- 120042-11-7
- DTXSID90441781
- Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- MFCD09835542
- Methyl N-(tert-butoxycarbonyl)-L-homoserinate
- Methyl N-{[(2-methyl-2-propanyl)oxy]carbonyl}homoserinate
- (S)-METHYL2-((TERT-BUTOXYCARBONYL)AMINO)-4-HYDROXYBUTANOATE
- A847245
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate
- methyl (t-butoxycarbonyl)-l-homoserinate
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-4-HYDROXYBUTANOATE
- N-Boc-L-homoserine Methyl Ester
-
- MDL: MFCD09835542
- インチ: InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
- InChIKey: IWNVPOPPBRMFNG-ZETCQYMHSA-N
- ほほえんだ: CC(C)(OC(N[C@H](C(OC)=O)CCO)=O)C
計算された属性
- せいみつぶんしりょう: 233.126323g/mol
- ひょうめんでんか: 0
- XLogP3: 0.6
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 7
- どういたいしつりょう: 233.126323g/mol
- 単一同位体質量: 233.126323g/mol
- 水素結合トポロジー分子極性表面積: 84.9Ų
- 重原子数: 16
- 複雑さ: 246
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 364.6±37.0℃ at 760 mmHg
- フラッシュポイント: 174.3±26.5 °C
- PSA: 88.35000
- LogP: 0.63950
- じょうきあつ: No data available
N-Boc-L-homoserine Methyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
N-Boc-L-homoserine Methyl Ester 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N-Boc-L-homoserine Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D493269-5g |
N-Boc-L-Homoserine Methyl Ester |
120042-11-7 | 97% | 5g |
$940 | 2024-05-24 | |
TRC | B600370-500mg |
N-Boc-L-homoserine Methyl Ester |
120042-11-7 | 500mg |
$ 391.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D493269-500mg |
N-Boc-L-Homoserine Methyl Ester |
120042-11-7 | 97% | 500mg |
$300 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850656-250mg |
N-Boc-L-Homoserine Methyl Ester |
120042-11-7 | 95% | 250mg |
¥589.00 | 2022-01-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N85390-250mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate |
120042-11-7 | 250mg |
¥1188.0 | 2021-09-04 | ||
eNovation Chemicals LLC | D661353-1g |
N-Boc-L-homoserinemethylester |
120042-11-7 | 97% | 1g |
$585 | 2024-05-24 | |
Chemenu | CM119515-5g |
N-Boc-L-Homoserine Methyl Ester |
120042-11-7 | 95% | 5g |
$*** | 2023-04-03 | |
eNovation Chemicals LLC | D697267-1g |
N-Boc-L-Homoserine Methyl Ester |
120042-11-7 | 95% | 1g |
$150 | 2024-07-20 | |
abcr | AB440168-1g |
N-Boc-L-homoserine methyl ester, 95% (Boc-L-Hse-OMe); . |
120042-11-7 | 95% | 1g |
€382.00 | 2025-02-21 | |
abcr | AB440168-5g |
N-Boc-L-homoserine methyl ester, 95% (Boc-L-Hse-OMe); . |
120042-11-7 | 95% | 5g |
€1232.00 | 2025-02-21 |
N-Boc-L-homoserine Methyl Ester 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
N-Boc-L-homoserine Methyl Esterに関する追加情報
Comprehensive Guide to N-Boc-L-homoserine Methyl Ester (CAS No. 120042-11-7): Properties, Applications, and Industry Insights
N-Boc-L-homoserine Methyl Ester (CAS 120042-11-7) is a protected derivative of the non-proteinogenic amino acid L-homoserine, widely utilized in peptide synthesis and pharmaceutical research. This Boc-protected ester offers exceptional stability under acidic conditions, making it a cornerstone in modern organic chemistry workflows. With the rising demand for peptide-based therapeutics and bioconjugation technologies, this compound has garnered significant attention from researchers exploring drug discovery and biomaterial engineering.
The molecular structure of N-Boc-L-homoserine Methyl Ester features two critical functional groups: a tert-butoxycarbonyl (Boc) protecting group at the amine position and a methyl ester at the carboxyl terminus. This dual protection strategy enables selective deprotection during multi-step syntheses, addressing common challenges in solid-phase peptide synthesis (SPPS). Recent studies highlight its role in developing targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs) where controlled release mechanisms are paramount.
Analytical data for CAS 120042-11-7 reveals optimal purity thresholds (>98% by HPLC) for critical applications. The compound's compatibility with green chemistry principles aligns with industry shifts toward sustainable manufacturing. Researchers frequently search for "Boc-homoserine derivative solubility" and "methyl ester deprotection conditions," reflecting practical concerns in laboratory handling. Advanced techniques like microwave-assisted synthesis have demonstrated 40% faster coupling efficiency when incorporating this building block.
In biotechnology applications, the compound serves as a precursor for unnatural amino acid incorporation via genetic code expansion. Its molecular weight (245.29 g/mol) and lipophilicity (LogP ~1.2) make it particularly valuable for designing cell-penetrating peptides. The growing peptidomimetics market, projected to reach $6.8 billion by 2028, underscores the commercial relevance of such intermediates. Stability studies indicate excellent shelf life (>24 months at -20°C) when stored under anhydrous conditions.
Quality control protocols for 120042-11-7 typically involve chiral HPLC analysis to ensure enantiomeric purity, crucial for maintaining biological activity in final products. The compound's crystalline form (melting point 82-85°C) facilitates precise weighing and handling. Recent patent filings reveal innovative uses in bioorthogonal chemistry, particularly for click chemistry modifications in live cell imaging. These developments respond to the increasing demand for "multifunctional peptide linkers" in diagnostic applications.
From a regulatory perspective, N-Boc-L-homoserine Methyl Ester complies with REACH and FDA guidelines for research compounds. Its non-hygroscopic nature reduces handling complications compared to unprotected amino acid derivatives. The scientific community actively investigates its potential in enzyme inhibitor design, with particular interest in protease-targeting therapeutics. Computational chemistry studies suggest favorable binding energies when incorporated into protein-protein interaction modulators.
Industrial-scale production employs continuous flow chemistry methods to enhance yield and reduce solvent waste. The compound's MSDS profile indicates standard organic compound precautions, with no special hazards beyond typical laboratory chemicals. Emerging applications in material science include its use as a monomer for biodegradable polymer synthesis, capitalizing on the ester group's reactivity. These innovations align with global trends toward sustainable biomaterials in medical devices.
For analytical chemists, 120042-11-7 presents distinct NMR signatures: a characteristic Boc tert-butyl singlet at 1.44 ppm and methyl ester resonance at 3.72 ppm in DMSO-d6. These markers facilitate rapid quality verification. The compound's scalable synthesis route from L-methionine makes it cost-effective for industrial applications. Recent breakthroughs in automated peptide synthesizers have increased demand for such protected amino acid derivatives with reliable coupling efficiency.
The future outlook for N-Boc-L-homoserine Methyl Ester remains robust, driven by expansion in personalized medicine and therapeutic peptides. Its structural versatility supports development of multi-arm linker systems for complex biomolecule assembly. As research into peptide vaccines accelerates, this intermediate's role in creating immunogenic epitopes continues to grow. Proper storage recommendations (desiccated, inert atmosphere) ensure consistent performance across these cutting-edge applications.
120042-11-7 (N-Boc-L-homoserine Methyl Ester) 関連製品
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